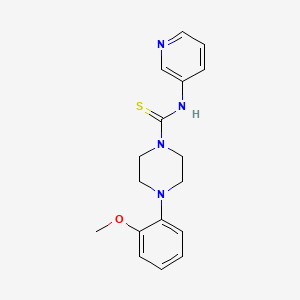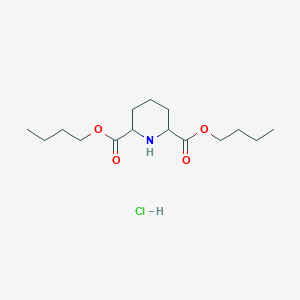![molecular formula C22H24N4O2 B5518964 5-methyl-2-[2-oxo-2-(2-phenyl-1-azetidinyl)ethyl]-4-(2-phenylethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5518964.png)
5-methyl-2-[2-oxo-2-(2-phenyl-1-azetidinyl)ethyl]-4-(2-phenylethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to the one often involves multi-step chemical reactions, including the formation of azetidinone and triazole rings. For instance, compounds have been synthesized using Schiff bases from phenyltetrazole, followed by cyclocondensation with chloroacetyl chloride in the presence of triethylamine, resulting in azetidinone derivatives with significant biological activity (Mohite & Bhaskar, 2011).
Molecular Structure Analysis
The molecular structure of such compounds is often confirmed using spectroscopic methods like FT-IR, NMR, and X-ray crystallography. For example, the crystal structure of similar triazoles has been determined, revealing monoclinic crystal packing and stabilization by weak intermolecular hydrogen bonding (Ahmed et al., 2013). Density functional theory (DFT) calculations can further provide insights into the electronic structure and stability of these molecules.
Chemical Reactions and Properties
The presence of triazole and azetidinone moieties in such compounds suggests they may undergo various chemical reactions, including nucleophilic substitution and cycloaddition. These reactions can modify the chemical structure, leading to new compounds with potential biological activities. For example, triazole derivatives have been synthesized via 1,3-dipolar cycloaddition reactions, demonstrating the versatility of the triazole ring in chemical synthesis (Peng & Zhu, 2003).
Physical Properties Analysis
The physical properties of such compounds, including melting points, solubility, and crystallinity, can be influenced by the presence and arrangement of functional groups. X-ray crystallography can reveal the solid-state structure, providing insights into molecular interactions and packing, which in turn affects the physical properties.
Chemical Properties Analysis
The chemical properties, such as reactivity, stability, and electronic properties, are closely tied to the compound's molecular structure. The triazole and azetidinone rings contribute to the electron-donating and withdrawing characteristics, affecting the compound's overall chemical behavior. DFT studies and frontier molecular orbital analysis can shed light on the compound's stability and reactivity, as seen in studies of similar compounds (Ahmed et al., 2016).
Applications De Recherche Scientifique
Synthesis and Structural Analysis
- The compound, along with similar triazole derivatives, has been synthesized using various methods, including one-pot strategies. These compounds often exhibit interesting crystal structures and molecular properties. For instance, Ahmed et al. (2016) demonstrated the synthesis and crystal structure analysis of related 1,2,3-triazoles, highlighting their stabilized molecular structures through intermolecular hydrogen bonding interactions (Ahmed et al., 2016).
Chemical Reactions and Properties
- Triazole derivatives, including compounds structurally related to the specified chemical, have been involved in a variety of chemical reactions. For instance, Reiter et al. (1990) explored the reaction of 5-amino-1,2,4-triazoles with functionalized acetoacetic esters to yield different triazolo[1,5-a]pyrimidinones (Reiter et al., 1990).
Application in Material Science
- Triazole compounds have been investigated for their potential in material science applications. For example, Meng et al. (1996) studied azo polymers incorporating triazole units for reversible optical storage, demonstrating the significant impact of these compounds on the properties of the polymers (Meng et al., 1996).
Antimicrobial Activities
- Some triazole derivatives have been studied for their antimicrobial activities. Bektaş et al. (2010) synthesized and evaluated the antimicrobial activities of 1,2,4-triazole derivatives, indicating the potential biomedical applications of these compounds (Bektaş et al., 2010).
Role in Medicinal Chemistry
- Various triazole derivatives, including those structurally similar to the specified chemical, have been explored for their medicinal properties. For instance, compounds have been synthesized for their potential anti-inflammatory activities as highlighted by Kalsi et al. (1990) (Kalsi et al., 1990).
Propriétés
IUPAC Name |
5-methyl-2-[2-oxo-2-(2-phenylazetidin-1-yl)ethyl]-4-(2-phenylethyl)-1,2,4-triazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O2/c1-17-23-26(22(28)24(17)14-12-18-8-4-2-5-9-18)16-21(27)25-15-13-20(25)19-10-6-3-7-11-19/h2-11,20H,12-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWUQFOPZFLCCHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)N1CCC2=CC=CC=C2)CC(=O)N3CCC3C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-benzyl-8-(methylsulfonyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5518882.png)



![2-{4-[(4-ethoxyphenyl)sulfonyl]-1-piperazinyl}-N-(2-methylphenyl)acetamide](/img/structure/B5518926.png)
![N-[2-(dimethylamino)-4-quinolinyl]benzamide](/img/structure/B5518935.png)

![N-[(3S*,4R*)-1-(1-isonicotinoyl-4-piperidinyl)-4-isopropyl-3-pyrrolidinyl]acetamide](/img/structure/B5518946.png)
![ethyl [(5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetate](/img/structure/B5518949.png)
![3-(1-benzyl-1H-imidazol-2-yl)-1-[3-(1H-pyrazol-1-yl)propanoyl]piperidine](/img/structure/B5518952.png)
![N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)-2-thiophenecarboxamide](/img/structure/B5518958.png)
![4-[2-(isopropylthio)benzoyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5518968.png)
![2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide](/img/structure/B5518993.png)
